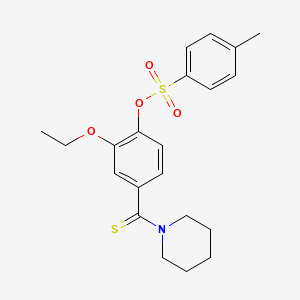
N'-(2,6-difluorophenyl)-N,N-diethylethanediamide
Descripción general
Descripción
N'-(2,6-difluorophenyl)-N,N-diethylethanediamide, commonly known as DFE or difluoroethane, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of amides and is widely used as a solvent in various industries. The chemical formula of DFE is C10H16F2N2, and its molecular weight is 198.25 g/mol.
Mecanismo De Acción
DFE is a nonpolar solvent that can dissolve a wide range of organic compounds. It is believed that the mechanism of action of DFE involves the formation of hydrogen bonds between the solvent and the solute. The nonpolar nature of DFE also allows it to dissolve nonpolar compounds such as oils and fats.
Biochemical and Physiological Effects:
DFE has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. DFE has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, DFE has been found to have antitumor properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE has several advantages for use in lab experiments. It is a nonpolar solvent that can dissolve a wide range of organic compounds, making it useful for the extraction and purification of natural products. DFE is also an excellent reagent for organic synthesis, and it has been found to be effective in various reactions. However, DFE has some limitations. It is a toxic compound and should be handled with care. Additionally, DFE is not a suitable solvent for polar compounds, and it may not be effective in reactions involving polar reagents.
Direcciones Futuras
DFE has several potential future applications in scientific research. It has been found to have antitumor properties, and further studies could explore its potential as a cancer treatment. Additionally, DFE could be used in the development of new drugs and therapies for various diseases. Further research could also explore the potential of DFE as a solvent for the extraction and purification of natural products. Finally, the synthesis of new derivatives of DFE could lead to the development of new compounds with unique properties and applications.
Aplicaciones Científicas De Investigación
DFE has been widely used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic compounds and is particularly useful for the extraction and purification of natural products. DFE has also been used as a reagent in organic synthesis, and it has been found to be effective in various reactions, including the Grignard reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-16(4-2)12(18)11(17)15-10-8(13)6-5-7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZASSNMNUIAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-N',N'-diethyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4755932.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)



![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755963.png)
![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4755968.png)

![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)
![3-[2-cyano-3-(cyclopropylamino)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B4755988.png)
![N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4756002.png)
![5-propyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756015.png)
![8,9-dimethyl-2-(4-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756016.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4756034.png)